molecular formula C14H15NO3 B166845 (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one CAS No. 133812-16-5

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

Cat. No. B166845
M. Wt: 245.27 g/mol
InChI Key: UTZAFVPPWUIPBH-QSLRECBCSA-N
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Description

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chemical compound with the molecular formula C14H15NO3 . It is used in scientific research and has promising applications in drug design, organic synthesis, and medicinal chemistry.


Synthesis Analysis

The synthesis of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one involves several steps. One method involves dissolving (S)-4-benzyloxazolidin-2-one in THF and cooling it to -78°C. A solution of nBuLi in hexanes is added dropwise, followed by the slow addition of (E)-but-2-enoyl chloride. The reaction is allowed to stir at room temperature for 1 hour. After completion, a saturated NH4Cl solution is added to quench the reaction. The mixture is then partitioned between ether and brine, dried over Na2SO4, and the organic layer is concentrated to give the crude product. This is then purified by silica gel chromatography to give the product .


Molecular Structure Analysis

The molecular structure of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is characterized by a benzyl group attached to an oxazolidin-2-one ring, which is further substituted with a but-2-enoyl group . The molecular weight of the compound is 245.27 g/mol .


Chemical Reactions Analysis

(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one has been involved in various chemical reactions. For instance, it has been used in reactions with N-chlorodiethylamine, diethylaluminium chloride, dimethylaluminum chloride, and hydrogen . The yields of these reactions range from 55% to 97% .


Physical And Chemical Properties Analysis

The physical and chemical properties of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one include a molecular weight of 245.27 g/mol and a molecular formula of C14H15NO3 . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

  • Mechanistic Probes and Templates for Pseudotripeptide Synthesis : Davies et al. (2010) used the conjugate addition of lithium amides to enantiopure N-enoyl oxazolidin-2-ones as a mechanistic probe. This study provided insights into the reactive conformations of these compounds and their potential as templates for synthesizing α,β,α-pseudotripeptides (Davies et al., 2010).

  • Anticancer Activities : Singh et al. (2011) researched heterocyclic analogs of ceramide, including (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one derivatives, for their potential as antileukemic drugs. These compounds showed significant anticancer activities, particularly against human leukemia HL-60 cells (Singh et al., 2011).

  • Stereochemical Control in Addition Reactions : Soloshonok et al. (2000) found that enantiomerically pure (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones are excellent Michael acceptors for addition reactions with glycine derivatives, offering high control of stereoselectivity (Soloshonok et al., 2000).

  • Synthesis and Structural Analysis : Studies by Dungan et al. (2012) and Zhao et al. (2011) have focused on the synthesis and crystallographic analysis of specific oxazolidin-2-one derivatives. These works contribute to understanding the structural properties of these compounds, which is crucial for their application in synthesis (Dungan et al., 2012); (Zhao et al., 2011).

  • Photophysical Properties for Organic Devices : Kumari et al. (2016) synthesized a new Schiff base from 4-(4-aminobenzyl)oxazolidin-2-one and studied its photophysical properties. The findings suggest potential applications in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).

  • Efficient Ligand in Metal-Catalyzed Reactions : Ma and Jiang (2008) found oxazolidin-2-one to be an effective ligand in CuI-catalyzed amidation of aryl halides and cyclization of o-halobenzanilides, showcasing its versatility in synthetic chemistry (Ma & Jiang, 2008).

Safety And Hazards

The safety information for (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one indicates that it has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZAFVPPWUIPBH-QSLRECBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879994
Record name Locostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one

CAS RN

90719-30-5
Record name Locostatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90719-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Locostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TS Maskrey - 2021 - search.proquest.com
This dissertation describes a novel one-pot preparation of bicyclic heterocycles and improved synthetic procedures for the production of compounds possessing established biological …
Number of citations: 3 search.proquest.com
M Sommer - docserv.uni-duesseldorf.de
2 Abstract This work describes the development of a novel synthetic protocol for the electrochemical perfluoroalkylation of olefins. A synthetic protocol for the electrocatalytic …
Number of citations: 3 docserv.uni-duesseldorf.de
W Zhi, J Li, D Zou, Y Wu, Y Wu - The Journal of Organic Chemistry, 2017 - ACS Publications
The first palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides is reported. The catalytic system employing 4-tert-butyloxazolidin-2-one as the …
Number of citations: 13 pubs.acs.org
R Weixler, T Bach - 2014
Number of citations: 0

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